tert-Butyl 6-fluoro-2,8-diazaspiro[4.5]decane-8-carboxylate
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Overview
Description
tert-Butyl 6-fluoro-2,8-diazaspiro[4.5]decane-8-carboxylate is a synthetic organic compound with the molecular formula C13H23FN2O2. It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom.
Preparation Methods
The synthesis of tert-Butyl 6-fluoro-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the reaction of a suitable diamine with a cyclic ketone under acidic conditions to form the spirocyclic intermediate.
Introduction of the fluoro group: The fluoro group is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Protection of the amine groups: The amine groups are protected using tert-butyl chloroformate to form the tert-butyl carbamate derivative.
Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as using continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
tert-Butyl 6-fluoro-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
Scientific Research Applications
tert-Butyl 6-fluoro-2,8-diazaspiro[4.5]decane-8-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 6-fluoro-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity, selectivity, and structure-activity relationships are essential to understand its mechanism of action .
Comparison with Similar Compounds
tert-Butyl 6-fluoro-2,8-diazaspiro[4.5]decane-8-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate: This compound lacks the fluoro group, which may affect its chemical reactivity and biological activity.
tert-Butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate: The presence of an additional fluoro group may enhance its stability and binding affinity to certain targets.
tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate:
These comparisons highlight the uniqueness of tert-Butyl 6-fluoro-2,8-diazaspiro[4
Properties
Molecular Formula |
C13H23FN2O2 |
---|---|
Molecular Weight |
258.33 g/mol |
IUPAC Name |
tert-butyl 6-fluoro-2,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-7-5-13(10(14)8-16)4-6-15-9-13/h10,15H,4-9H2,1-3H3 |
InChI Key |
VTLXEBIOVCVCMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNC2)C(C1)F |
Origin of Product |
United States |
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